molecular formula C12H17NO4 B2656705 Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 55536-69-1

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2656705
CAS No.: 55536-69-1
M. Wt: 239.271
InChI Key: BYZKBWPZYGLLTA-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (also known as Hantzsch ester) is a heterocyclic compound commonly used as a building block in organic synthesis. It serves as a precursor for the preparation of various biologically active compounds .

Synthesis Analysis

The synthesis of this compound typically involves reacting acetyl acetone, the corresponding aldehyde, and ammonia gas .
  • Chemical Reactions Analysis

    • Electrochemical Oxidation : this compound has been studied for its electrochemical oxidation behavior in ethanol/water solutions on a glassy carbon electrode .
    • Bromination : The compound reacts with N-bromosuccinimide (NBS) in methanol, proceeding through several steps .
  • Scientific Research Applications

    Enantioselectivity in Kinetic Resolution

    Sobolev et al. (2002) explored the use of derivatives of 2,6-dimethyl-4-aryl-1,4-dihydropyridine 3,5-diesters, including compounds related to Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, for achieving high enantioselectivity in kinetic resolutions. The study highlighted the significant role of structural variations in achieving desired enantiomeric ratios, thereby contributing to the synthesis of chiral compounds (Sobolev et al., 2002).

    Reactions with Nucleophilic Reagents

    Gregory, Bullock, and Chen (1979) investigated the reactions of a derivative of 1,4-dihydropyridine, similar to this compound, with various nucleophilic reagents. This study provided insights into the synthesis of different compounds through stereospecific reactions, contributing to the field of organic synthesis (Gregory, Bullock, & Chen, 1979).

    Synthesis and Crystal Structure Analysis

    Shashi, Prasad, and Begum (2020) described the synthesis of 1,4-dihydropyridine derivatives, including structures related to this compound, and their crystal structures. This research offers valuable information on the molecular assembly and non-covalent interactions in these compounds, contributing to the understanding of their chemical properties (Shashi, Prasad, & Begum, 2020).

    Role in Apoptosis Induction

    Ahn et al. (2018) explored the role of synthetic derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, similar to this compound, in inducing apoptosis. This research offers insights into the potential therapeutic applications of these compounds in cancer treatment (Ahn et al., 2018).

    Mechanism of Action

    Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate blocks heme synthesis and prevents the induction of hepatic heme oxygenase-1 in mice .

  • Physical and Chemical Properties Analysis

    • Melting Point : Approximately 178-183°C (lit.) .
    • Solubility : Soluble in organic solvents .
  • Properties

    IUPAC Name

    dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H17NO4/c1-6-9(11(14)16-4)7(2)13-8(3)10(6)12(15)17-5/h6,13H,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BYZKBWPZYGLLTA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H17NO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    239.27 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    55536-69-1
    Record name 2,4,6-TRIMETHYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER
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